molecular formula C11H15NO2 B6176693 methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 2282749-77-1

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B6176693
CAS No.: 2282749-77-1
M. Wt: 193.2
InChI Key:
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Description

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a methyl group at the 5-position and a carboxylate ester at the 2-position of the indole ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-6-carboxylate
  • 5-methylindole
  • Indole-2-carboxylate

Uniqueness

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the ester group at the 2-position allows for targeted modifications and functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves the condensation of 5-methyl-1H-indole-2-carboxylic acid with methylamine followed by reduction and esterification reactions.", "Starting Materials": [ "5-methyl-1H-indole-2-carboxylic acid", "Methylamine", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Ethyl acetate" ], "Reaction": [ "Step 1: 5-methyl-1H-indole-2-carboxylic acid is reacted with excess methylamine in the presence of sulfuric acid to form methyl 5-methyl-1H-indole-2-carboxylate.", "Step 2: The resulting product from step 1 is then reduced using sodium borohydride in methanol to form methyl 5-methyl-4,5-dihydro-1H-indole-2-carboxylate.", "Step 3: The product from step 2 is then esterified using sulfuric acid and methanol to form methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.", "Step 4: The final product is isolated by extraction with ethyl acetate and purified by recrystallization." ] }

CAS No.

2282749-77-1

Molecular Formula

C11H15NO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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